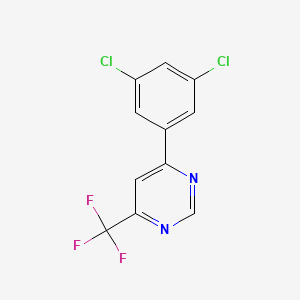![molecular formula C7H10F3NO3S2 B13727608 N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroacetyl group, an aminoethyl group, and a dithio linkage, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid typically involves multiple steps. One common method starts with the reaction of glycine with di-tert-butyl dicarbonate to form N-(tert-butoxycarbonyl)glycine. This intermediate is then reacted with trifluoroethylamine hydrochloride in the presence of N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield N-(2,2,2-trifluoroethyl)glycine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfides.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, while the dithio linkage can interact with thiol groups in proteins, leading to enzyme inhibition or protein modification. These interactions can affect various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,2,2-trifluoroethyl)acetamide: Shares the trifluoroacetyl group but lacks the dithio linkage.
N-(tert-butoxycarbonyl)glycine: Used as an intermediate in the synthesis of the target compound.
2-aminoethanethiol: Provides the aminoethyl group and dithio linkage.
Uniqueness
N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid is unique due to its combination of a trifluoroacetyl group, an aminoethyl group, and a dithio linkage. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H10F3NO3S2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-[2-[(2,2,2-trifluoroacetyl)amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO3S2/c8-7(9,10)6(14)11-2-4-16-15-3-1-5(12)13/h1-4H2,(H,11,14)(H,12,13) |
InChI Key |
YUDYRUFGSYQIPF-UHFFFAOYSA-N |
Canonical SMILES |
C(CSSCCNC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


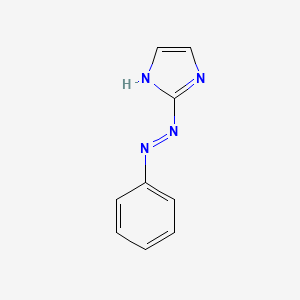


![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
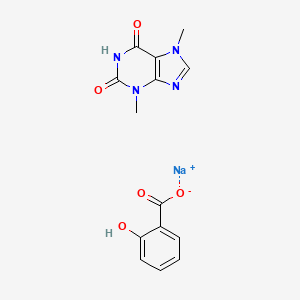
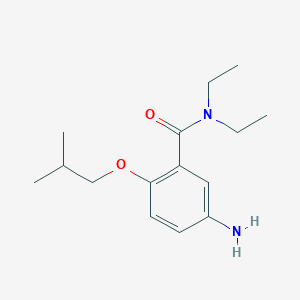


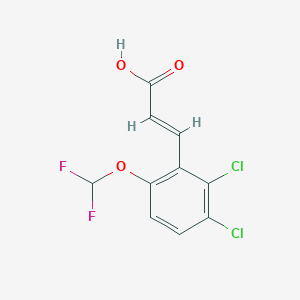
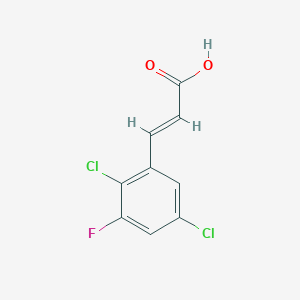

![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
